Cas no 6233-02-9 (ethyl 2-phenylhydrazinecarboxylate)

ethyl 2-phenylhydrazinecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-phenylhydrazinecarboxylate
- 3-Phenyl-carbazidsaeure-aethylester; AC1Q65NT; ethyl 2-phenylhydrazinecarboxylate; SureCN2234441; MLS000622102; 3-phenyl-carbazic acid ethyl ester; AC1L6M29; NSC109918; 3-Phenyl-carbazinsaeure-aethylester; 1-ethoxycarbonyl-2-phenylhydrazine; CTK2F6853; ethyl phenylhydrazocarboxylate;
- DS-011091
- MLS000622102
- NSC109918
- NLKPMUCEBRRUOK-UHFFFAOYSA-N
- NSC-109918
- AKOS005021747
- DTXSID60296563
- SCHEMBL2234441
- CHEMBL1369776
- Hydrazinecarboxylic acid, 2-phenyl-, ethyl ester
- N'-PHENYLETHOXYCARBOHYDRAZIDE
- 6233-02-9
- HMS2759J22
- N-phenyl-N'-ethoxycarbonylhydrazine
- ethyl N-anilinocarbamate
- SR-01000573753-1
- SMR000311029
- SR-01000573753
-
- Inchi: InChI=1S/C9H12N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h3-7,10H,2H2,1H3,(H,11,12)
- InChI Key: NLKPMUCEBRRUOK-UHFFFAOYSA-N
- SMILES: CCOC(=O)NNC1=CC=CC=C1
Computed Properties
- Exact Mass: 180.08996
- Monoisotopic Mass: 180.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 50.4Ų
Experimental Properties
- Density: 1.168
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.568
- PSA: 50.36
ethyl 2-phenylhydrazinecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG80526-250mg |
Hydrazinecarboxylic acid, 2-phenyl-, ethyl ester |
6233-02-9 | 98% | 250mg |
$140.00 | 2024-04-19 | |
1PlusChem | 1P00ELPQ-1g |
Hydrazinecarboxylic acid, 2-phenyl-, ethyl ester |
6233-02-9 | 98% | 1g |
$457.00 | 2025-02-27 | |
1PlusChem | 1P00ELPQ-250mg |
Hydrazinecarboxylic acid, 2-phenyl-, ethyl ester |
6233-02-9 | 98% | 250mg |
$146.00 | 2025-02-27 | |
A2B Chem LLC | AG80526-1g |
Hydrazinecarboxylic acid, 2-phenyl-, ethyl ester |
6233-02-9 | 98% | 1g |
$440.00 | 2024-04-19 |
ethyl 2-phenylhydrazinecarboxylate Related Literature
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1. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagentsDaisuke Hirose,Martin Gazvoda,Janez Ko?mrlj,Tsuyoshi Taniguchi Chem. Sci. 2016 7 5148
-
2. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagentsDaisuke Hirose,Martin Gazvoda,Janez Ko?mrlj,Tsuyoshi Taniguchi Chem. Sci. 2016 7 5148
Additional information on ethyl 2-phenylhydrazinecarboxylate
Recent Advances in the Application of Ethyl 2-Phenylhydrazinecarboxylate (CAS: 6233-02-9) in Chemical Biology and Pharmaceutical Research
Ethyl 2-phenylhydrazinecarboxylate (CAS: 6233-02-9) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its hydrazinecarboxylate moiety, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel anti-inflammatory, anticancer, and antimicrobial agents. The unique structural features of ethyl 2-phenylhydrazinecarboxylate enable its participation in diverse chemical reactions, making it a valuable building block in medicinal chemistry.
One of the most notable advancements in the application of ethyl 2-phenylhydrazinecarboxylate is its role in the synthesis of hydrazone derivatives. Hydrazones, which are formed by the condensation of hydrazines with carbonyl compounds, exhibit a wide range of biological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that ethyl 2-phenylhydrazinecarboxylate-derived hydrazones possess potent inhibitory effects against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study highlighted the compound's potential as a scaffold for designing next-generation anti-inflammatory drugs with improved selectivity and reduced side effects.
In addition to its anti-inflammatory properties, ethyl 2-phenylhydrazinecarboxylate has shown promise in anticancer research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways. Furthermore, the study identified specific structural modifications that enhance the compound's bioavailability and tumor-targeting capabilities, paving the way for the development of more effective anticancer therapies.
The antimicrobial potential of ethyl 2-phenylhydrazinecarboxylate has also been explored in recent research. A 2022 study in the European Journal of Medicinal Chemistry reported that this compound and its derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The researchers attributed this activity to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. These findings underscore the potential of ethyl 2-phenylhydrazinecarboxylate as a lead compound for developing new antimicrobial agents to address the growing threat of antibiotic resistance.
Beyond its pharmacological applications, ethyl 2-phenylhydrazinecarboxylate has been utilized in chemical biology as a tool for studying protein-ligand interactions. Its reactive hydrazine group allows for the facile conjugation with carbonyl-containing biomolecules, enabling the development of probes for imaging and diagnostic purposes. A 2023 study in Chemical Communications demonstrated the use of ethyl 2-phenylhydrazinecarboxylate-based probes for the selective detection of reactive carbonyl species in live cells, providing insights into oxidative stress-related diseases.
In conclusion, ethyl 2-phenylhydrazinecarboxylate (CAS: 6233-02-9) represents a multifunctional compound with wide-ranging applications in chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a scaffold for drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. Additionally, its utility in chemical biology as a tool for studying biomolecular interactions further expands its significance. Future research should focus on optimizing its pharmacokinetic properties and exploring novel derivatives to unlock its full therapeutic potential.
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